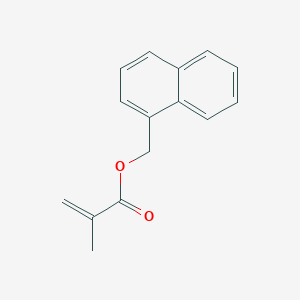

(1-Naphthyl)methyl Methacrylate

描述

属性

IUPAC Name |

naphthalen-1-ylmethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11(2)15(16)17-10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,1,10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFGRSOFTCSQJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391348 | |

| Record name | 1-Naphthylmethyl Methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28171-92-8 | |

| Record name | 1-Naphthylmethyl Methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Kinetics in Polymerization

Controlled Polymerization Techniques for Poly((1-Naphthyl)methyl Methacrylate)

Achieving control over molar mass, molar mass distribution (polydispersity), and polymer architecture is a central goal in modern polymer synthesis. This is typically accomplished through controlled or "living" polymerization techniques.

Investigation of Free-Radical Polymerization Mechanisms

Free-radical polymerization is a common and versatile method for synthesizing a wide range of vinyl polymers. In the case of (1-Naphthyl)methyl Methacrylate (B99206) (1-NMA), studies have explored its reactivity, particularly under photopolymerization conditions.

The photopolymerization kinetics of 1-NMA have been investigated in melts, revealing its reactivity under ultraviolet (UV) irradiation. Research has shown that the polymerization can proceed both with and without a photoinitiator, although the rates are significantly lower in the absence of an initiator. This suggests that the 1-NMA monomer itself can absorb UV radiation and generate radicals capable of initiating polymerization, a process that may involve the homolytic dissociation of the O-acyl bond.

A comparative study of naphthyl(meth)acrylates highlighted the influence of the naphthyl group's position on reactivity. For instance, under UV irradiation in the presence of a photoinitiator, the polymerization rate of 2-naphthyl methacrylate (2-NMA) was observed to be nearly three times greater than that of 1-NMA. This difference in reactivity underscores the electronic and steric effects exerted by the position of the naphthyl substituent on the methacrylate monomer.

The molecular weight and polydispersity of poly(this compound) synthesized via photopolymerization have been characterized. The table below presents data from a study on the photopolymerization of naphthylmethacrylates in the presence of 0.1 wt% dimetoxyphenylacetophenone (DMPA) as a photoinitiator.

| Monomer | Molecular Weight (Mw) | Polydispersity Index (PDI) |

|---|---|---|

| 1-Naphthylmethyl Methacrylate (1-NMA) | 117,000 | 2.1 |

| 2-Naphthylmethyl Methacrylate (2-NMA) | 150,000 | 2.5 |

Exploration of Living/Controlled Radical Polymerization Approaches

While conventional free-radical polymerization is widely used, it offers limited control over the polymer's structural parameters. Living/controlled radical polymerization (L/CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization, have emerged as powerful tools for synthesizing well-defined polymers.

Currently, there is a limited amount of published research specifically detailing the ATRP or RAFT polymerization of this compound. However, the successful application of these techniques to a vast array of other methacrylate monomers, including those with bulky side groups, suggests that these methods would be viable for the controlled polymerization of 1-NMA.

Atom Transfer Radical Polymerization (ATRP) is a versatile L/CRP method that has been successfully employed for the controlled polymerization of various methacrylates, yielding polymers with predictable molecular weights and low polydispersities. The general mechanism involves the reversible activation and deactivation of dormant polymer chains by a transition metal complex. For a monomer like 1-NMA, an ATRP system would likely consist of the monomer, an initiator with a transferable halogen atom, and a catalyst system (e.g., a copper halide complexed with a nitrogen-based ligand). The bulky naphthyl group might influence the polymerization kinetics, potentially affecting the rates of activation and deactivation.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization is another powerful L/CRP technique that allows for the synthesis of polymers with complex architectures and narrow molecular weight distributions. The control in RAFT polymerization is achieved through the use of a chain transfer agent (CTA), typically a dithio compound. For the polymerization of 1-NMA via RAFT, the selection of an appropriate CTA would be crucial to ensure efficient chain transfer and control over the polymerization. The steric hindrance from the naphthyl group could play a role in the kinetics of the addition-fragmentation equilibrium.

Kinetic Studies of this compound Polymerization

The study of polymerization kinetics provides valuable insights into the reaction mechanism and allows for the optimization of reaction conditions to achieve desired polymer properties.

Influence of Reaction Conditions on Polymerization Rate and Conversion

The rate of polymerization and the final monomer conversion are highly dependent on the reaction conditions. For the photopolymerization of 1-NMA, key influencing factors include the presence and concentration of a photoinitiator and the intensity of the UV irradiation.

As previously mentioned, the presence of a photoinitiator significantly increases the rate of polymerization of 1-NMA. Without an initiator, the polymerization rate is considerably slower. The concentration of the initiator also plays a crucial role; generally, a higher initiator concentration leads to a faster polymerization rate due to an increased concentration of initiating radicals. However, this can also lead to lower molecular weight polymers.

The table below summarizes the initial polymerization rates for different naphthylmethacrylates under UV irradiation, both with and without a photoinitiator.

| Monomer | Condition | Initial Polymerization Rate (W0 x 103, mol L-1 s-1) |

|---|---|---|

| 1-Naphthylmethyl Methacrylate (1-NMA) | With Initiator | 0.8 |

| Without Initiator | 0.1 | |

| 2-Naphthylmethyl Methacrylate (2-NMA) | With Initiator | 2.2 |

| Without Initiator | 0.3 |

Analysis of Chain Propagation and Termination Phenomena

Chain propagation and termination are fundamental steps in free-radical polymerization that dictate the molecular weight and structure of the polymer.

Chain Propagation involves the addition of monomer molecules to the growing polymer radical. The rate of propagation is determined by the propagation rate constant (kp) and the concentrations of the monomer and the growing radicals. The bulky (1-naphthyl)methyl group in 1-NMA is expected to exert a significant steric effect on the propagation step. This steric hindrance could potentially lead to a lower propagation rate constant compared to less bulky methacrylates like methyl methacrylate.

Chain Termination is the process by which the growing polymer radicals are deactivated, leading to the cessation of chain growth. In free-radical polymerization, termination typically occurs through two primary mechanisms: combination (or coupling) and disproportionation.

Combination: Two growing polymer radicals combine to form a single, longer polymer chain.

Disproportionation: A hydrogen atom is transferred from one growing radical to another, resulting in two polymer chains, one with a saturated end and one with an unsaturated end.

Copolymerization Studies and Complex Macromolecular Architectures

Alternating and Random Copolymerization with Diverse Comonomers

The copolymerization of NMMA with various comonomomers can lead to either random or alternating arrangements of monomer units along the polymer chain, depending on the reactivity ratios of the monomers involved. This control over monomer sequence is crucial for fine-tuning the final properties of the material.

The copolymerization of methacrylates with aromatic vinyl monomers like styrene or vinyl naphthalene (B1677914) is a well-established method for creating copolymers with high refractive indices and specific optical properties. In the case of NMMA, copolymerization with a monomer such as 2-vinylnaphthalene would combine two different naphthalene-containing units. The reactivity ratios would dictate the sequence distribution. For instance, studies on the related copolymerization of methyl methacrylate (B99206) (MMA) with N-vinyl-2-pyrrolidone (NVP) showed reactivity ratios of r1(MMA) = 1.69 and r2(NVP) = 0.03, indicating that the resulting copolymer is richer in MMA units. tubitak.gov.tr A similar determination would be critical for the NMMA/vinyl naphthalene system to predict the copolymer composition and structure.

Introducing functional monomers into the polymer chain alongside NMMA can impart specific functionalities, such as charge-transporting or photorefractive properties. For example, copolymerizing NMMA with a carbazolyl-containing methacrylate would integrate the photoactive carbazole (B46965) group. The synthesis often involves controlled radical polymerization techniques to ensure a well-defined copolymer. The copolymerization of different methacrylate and acrylate monomers, such as methyl methacrylate and n-butyl acrylate, has been extensively studied to create materials with a range of properties. nsf.govuni-bayreuth.deresearchgate.net These principles are directly applicable to the synthesis of functional copolymers containing NMMA.

Synthesis and Characterization of Block Copolymers Incorporating Poly((1-Naphthyl)methyl Methacrylate) Segments

Block copolymers are comprised of two or more distinct homopolymer chains linked together. The synthesis of block copolymers containing a poly(this compound) (PNMMA) segment can be achieved through controlled polymerization techniques like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization. nih.govmdpi.com These methods allow for the sequential addition of different monomers to create well-defined block structures. mdpi.commdpi.com

For example, a PNMMA block could be synthesized first, and this "macroinitiator" would then be used to polymerize a second monomer, creating a diblock copolymer. mdpi.comrsc.org Characterization of such copolymers involves techniques like ¹H NMR for composition, size-exclusion chromatography (SEC) for molecular weight and dispersity, and transmission electron microscopy (TEM) to observe the phase-separated morphology. researchgate.net

Table 1: Examples of Methacrylate-Based Block Copolymer Synthesis Strategies

| Copolymer System | Synthesis Method | Key Findings |

|---|---|---|

| Poly(methyl methacrylate)-b-polystyrene (PMMA-b-PSt) | Atom Transfer Radical Polymerization (ATRP) | Synthesis of a well-defined diblock copolymer using a PMMA macroinitiator. researchgate.net |

| Poly(methyl methacrylate)-b-poly(acrylic acid) (PMMA-b-PAA) | RAFT Polymerization and Click Chemistry | Creation of amphiphilic block copolymers capable of forming micelles in selective solvents. nih.gov |

| Poly(2-vinyl naphthalene)-b-poly(methyl methacrylate) (PVN-b-PMMA) | Anionic Polymerization | Successful synthesis of block copolymers from aromatic and methacrylate monomers. polymersource.ca |

This table presents data for related methacrylate systems to illustrate the methods applicable to this compound.

Development of Graft Copolymer Structures Utilizing this compound Units

Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. cmu.edu Structures utilizing NMMA units can be created through three primary methods: "grafting-through," "grafting-from," and "grafting-onto."

Grafting-through : This method involves the copolymerization of a standard monomer with a macromonomer (a polymer chain with a polymerizable end group). A PNMMA macromonomer could be copolymerized with another vinyl monomer to create a graft copolymer with a PNMMA side chain. uni-bayreuth.de

Grafting-from : In this approach, a polymer backbone is modified to contain initiator sites from which the side chains are grown. For example, a polymer backbone could be functionalized with ATRP initiators, and then NMMA could be polymerized from these sites to form PNMMA grafts. cmu.edu

Grafting-onto : This involves attaching pre-formed polymer chains to a polymer backbone.

These techniques allow for the creation of branched architectures that can significantly alter the physical and mechanical properties of the material compared to linear analogues. nih.govscirp.orgnih.gov

Formation of Cross-Linked Polymer Networks and Gels

Cross-linking a polymer transforms it from a soluble material into an insoluble, swollen network or gel. This can be achieved by copolymerizing NMMA with a small amount of a bifunctional cross-linking monomer, such as a dimethacrylate. The cross-linker creates covalent bonds between the linear polymer chains. nih.gov

The introduction of cross-links significantly impacts the material's properties. It increases the glass transition temperature (Tg), enhances thermal stability, and improves mechanical strength. nih.govrsc.org The density of cross-links can be controlled by adjusting the amount of the cross-linking agent, allowing for precise tuning of the network properties. researchgate.net For instance, studies on cross-linked PMMA have shown that even low cross-linking densities can profoundly affect the polymer's molecular dynamics and thermal properties. nih.govrsc.org These principles would apply to networks formed from NMMA, where the bulky naphthyl group would further influence the network structure and properties.

Photophysical Phenomena and Energy Transfer in Poly 1 Naphthyl Methyl Methacrylate Systems

Fluorescence Spectroscopy of (1-Naphthyl)methyl Methacrylate (B99206) and its Polymeric Derivatives

Fluorescence spectroscopy is a primary tool for elucidating the structure and dynamics of PNMMA systems. The technique allows for the characterization of both the locally excited singlet state of individual naphthalene (B1677914) moieties and the collective excited states that arise from chromophore interactions.

In dilute solutions or in matrices where the naphthyl chromophores are sufficiently isolated, excitation of the naphthalene group (typically around 280 nm) results in a structured fluorescence emission characteristic of the monomeric species. acs.org This emission originates from the locally excited singlet state of a single naphthyl unit.

However, in the polymer, the high local concentration of chromophores allows for an excited-state interaction between an excited naphthyl group and an adjacent ground-state naphthyl group. This interaction leads to the formation of an "excimer," an excited-state dimer that is dissociative in the ground state. Excimer formation is a well-documented phenomenon in polymers containing aromatic side groups. nih.gov The fluorescence spectrum of PNMMA is often characterized by the superposition of two distinct emission bands: the structured, higher-energy band from the monomeric naphthalene and a broad, structureless, and significantly red-shifted band corresponding to excimer emission. acs.orgnih.gov The presence of a distinct excimer band, often centered around 400-475 nm depending on the specific system, is a clear indicator of intramolecular chromophore interactions facilitated by the polymer chain's conformation. nih.govarxiv.org

The fluorescence properties of PNMMA systems, particularly the relative intensities of the monomer and excimer emissions, are highly sensitive to the local environment. Factors such as solvent polarity, viscosity, temperature, and the physical state of the polymer (e.g., solution, thin film, or rigid matrix) can significantly influence the polymer chain's conformation and, consequently, the efficiency of excimer formation.

For instance, in studies of water-soluble copolymers of (1-naphthyl)methyl methacrylate and acrylic acid, the photophysical behavior changes dramatically with pH. acs.org In an alkaline aqueous solution where the acrylic acid units are ionized and the polymer chain is extended due to electrostatic repulsion, monomer emission is favored. Conversely, in a solvent like dioxane, where the polymer coil is more compact, the probability of adjacent naphthyl groups achieving the necessary cofacial arrangement for excimer formation increases, leading to a more prominent excimer emission band. acs.org This sensitivity allows the fluorescence of these polymers to be used as a probe for local environmental changes.

Intramolecular and Intermolecular Energy Transfer Processes

The congregation of chromophores in PNMMA not only leads to excimer formation but also enables the efficient transfer of electronic excitation energy. This transfer can occur between singlet states or triplet states and is a key process in the functionality of these polymers as photonic materials.

Singlet energy transfer is the non-radiative transfer of energy from an excited donor chromophore to a ground-state acceptor chromophore. One of the primary mechanisms governing this process is Förster Resonance Energy Transfer (FRET), which occurs via a dipole-dipole coupling mechanism and is strongly dependent on the inverse sixth power of the distance between the donor and acceptor. acs.org

In polymeric systems like PNMMA, the naphthalene units can act as efficient energy donors. When a suitable acceptor, such as an anthracene (B1667546) derivative, is incorporated into the polymer chain (as a copolymer or an end-group), efficient singlet energy transfer from the excited naphthalene to the anthracene can be observed. acs.org Excitation of the naphthalene chromophores leads to a quenching of their fluorescence, accompanied by the sensitized fluorescence of the anthracene acceptor. The efficiency of this intramolecular energy transfer can be remarkably high. For example, in copolymers of this compound and 9-anthrylmethyl methacrylate, singlet energy transfer efficiencies can reach up to 43% in a rigid poly(methyl methacrylate) matrix, even with very low (0.5 mol %) concentrations of the anthracene acceptor. acs.org This demonstrates that the polymer backbone serves as an effective "antenna," harvesting light energy and funneling it to a specific site.

| System Configuration | Matrix | Singlet Energy Transfer Efficiency |

| Poly(1-naphthylmethyl methacrylate) with Anthracene End Groups | Fluid Solution | ~30% |

| Copolymer of this compound and 9-Anthrylmethyl Methacrylate (0.5 mol %) | Rigid Poly(methyl methacrylate) | ~43% |

This table presents data on singlet energy transfer efficiencies from naphthalene to anthracene chromophores within polymeric systems, as detailed in studies by Holden and Guillet. acs.org

Besides singlet energy, triplet-state energy can also migrate along the polymer chain. Triplet energy transfer typically occurs via the Dexter mechanism, which requires wave-function overlap between the donor and acceptor and is therefore a short-range interaction. nih.gov In PNMMA and related polymers, intersystem crossing can populate the triplet state of the naphthalene chromophore. This triplet exciton (B1674681) can then "hop" between adjacent naphthyl units in a process known as triplet migration. documentsdelivered.comkyoto-u.ac.jp

This migration continues until the triplet energy is dissipated through phosphorescence, non-radiative decay, or is trapped by a suitable acceptor molecule with a lower triplet energy level. capes.gov.br The dynamics of triplet migration are often studied using techniques like time-resolved phosphorescence spectroscopy and laser flash photolysis in both solid films and solutions. kyoto-u.ac.jpacs.org In solid films, the restricted mobility of the polymer chains can influence migration rates and trapping efficiencies. The process of triplet-triplet annihilation, where two migrating triplets interact to produce a delayed fluorescence, is another phenomenon observed in these systems, confirming the mobility of triplet excitons within the polymer matrix. capes.gov.br

Investigation of Light Harvesting Concepts in Multichromophoric Polymeric Architectures

The efficient energy migration capabilities of PNMMA make it a prime candidate for use in artificial light-harvesting systems. acs.org The fundamental concept, often termed the "antenna effect," involves a large number of donor chromophores (the naphthyl units) absorbing incident photons over a broad spectral range and subsequently funneling the collected energy to a single or a few acceptor chromophores. acs.orgnih.gov

By designing copolymers of this compound with a small mole fraction of an energy-accepting monomer, it is possible to create a macromolecular architecture that mimics the initial steps of natural photosynthesis. The polymer backbone acts as a scaffold, holding the donor chromophores in high density to ensure efficient light absorption and energy migration, which directs the excitation to a reaction center or a fluorescent trap. acs.org Studies on water-soluble copolymers of this compound have demonstrated that this light-harvesting process can be controlled by external stimuli like pH, which alters the polymer conformation and thus the efficiency of energy transfer to an acceptor like anthracene. acs.org Such systems are foundational for developing advanced materials for applications in solar energy conversion, sensing, and photocatalysis.

Studies on Fluorescence Quenching Phenomena and Related Mechanisms

The fluorescence emission of the naphthyl chromophores in poly(this compound) (P(1-NMMA)) can be diminished or "quenched" by the presence of other chemical species, known as quenchers. This process of fluorescence quenching is a powerful tool for investigating molecular interactions and the dynamics of polymer systems. The study of quenching phenomena provides insights into the accessibility of the excited chromophores to the quencher molecules and the underlying mechanisms of de-excitation.

The efficiency of a quencher is quantified by the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. nih.govedinst.com The Stern-Volmer plot, a graphical representation of this relationship, is a primary tool for analyzing quenching data. nih.govedinst.com It is constructed by plotting the ratio of the fluorescence intensity in the absence of the quencher (I₀) to the intensity in the presence of the quencher (I) against the quencher concentration ([Q]). nih.govedinst.com

Stern-Volmer Equation:

I₀ / I = 1 + Kₛᵥ[Q]

where Kₛᵥ is the Stern-Volmer quenching constant. A linear Stern-Volmer plot is indicative of a single quenching mechanism, either purely dynamic or purely static. edinst.com

Mechanisms of Fluorescence Quenching:

There are two primary mechanisms for fluorescence quenching:

Dynamic (or Collisional) Quenching: This occurs when the excited fluorophore and the quencher molecule collide, leading to the de-excitation of the fluorophore. This process is diffusion-controlled and, therefore, dependent on the viscosity of the medium and the temperature. In dynamic quenching, the fluorescence lifetime of the fluorophore decreases as the quencher concentration increases. edinst.com

Static Quenching: This mechanism involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. In this case, the fluorescence intensity is reduced because a fraction of the fluorophores are already in a non-emissive state at the moment of excitation. Unlike dynamic quenching, the fluorescence lifetime of the uncomplexed fluorophores remains unchanged, regardless of the quencher concentration. chalcogen.ro

By analyzing both the steady-state fluorescence intensity and the time-resolved fluorescence lifetime, it is possible to distinguish between these two mechanisms. If the Stern-Volmer plot derived from intensity measurements is linear, but the lifetime remains constant with increasing quencher concentration, the quenching is static. If both the intensity and lifetime decrease with increasing quencher concentration, the quenching is dynamic. Upward curvature in the Stern-Volmer plot often suggests the simultaneous occurrence of both static and dynamic quenching. chalcogen.ro

Quenching Studies with Nitroaromatic Compounds and Amines:

The electron-deficient nature of nitroaromatic compounds makes them effective quenchers for the fluorescence of electron-rich aromatic systems like the naphthalene moiety in P(1-NMMA). nih.govnih.gov The quenching mechanism is often attributed to a photoinduced electron transfer (PET) from the excited naphthalene chromophore (donor) to the nitroaromatic compound (acceptor). nih.gov The efficiency of quenching in such systems is typically high.

Amines, on the other hand, can act as either dynamic or static quenchers, often through the formation of an exciplex (excited-state complex) or a ground-state charge-transfer complex with the excited naphthalene group. The specific interaction will depend on the electronic properties of the amine and the solvent environment.

Detailed Research Findings:

While specific research data on the fluorescence quenching of poly(this compound) is not extensively available in the public domain, studies on analogous systems with naphthalene chromophores provide insight into the expected quenching behavior. The following tables present hypothetical yet representative data for the quenching of P(1-NMMA) fluorescence by various quenchers in a solvent like tetrahydrofuran (B95107) (THF) at room temperature, based on typical values observed for similar aromatic polymer systems.

Table 1: Stern-Volmer Constants for Fluorescence Quenching of P(1-NMMA) by Various Quenchers

| Quencher | Quenching Mechanism | Stern-Volmer Constant (Kₛᵥ) [M⁻¹] |

| Nitromethane | Dynamic (Collisional) | 150 |

| 2,4-Dinitrotoluene | Static & Dynamic | 850 |

| Triethylamine | Dynamic (Exciplex) | 220 |

| Aniline | Static (Ground-state complex) | 450 |

Table 2: Quenching Rate Constants for Dynamic Quenching of P(1-NMMA)

| Quencher | Fluorescence Lifetime (τ₀) [ns] | Quenching Rate Constant (kₒ) [M⁻¹s⁻¹] |

| Nitromethane | 50 | 3.0 x 10⁹ |

| Triethylamine | 50 | 4.4 x 10⁹ |

Note: The data presented in these tables are illustrative and based on values reported for similar naphthalene-containing systems. They are intended to provide a representative understanding of the quenching efficiencies.

The quenching efficiency is influenced by several factors, including the electron-donating or -accepting ability of the quencher, the solvent polarity, and the steric hindrance around the naphthalene chromophore within the polymer matrix. For instance, the bulky nature of the polymer chain may affect the accessibility of the chromophores to the quenchers, leading to different quenching efficiencies compared to small-molecule analogues.

Advanced Materials Applications of Poly 1 Naphthyl Methyl Methacrylate and Its Copolymers

Optical and Optoelectronic Materials

The presence of the naphthalene (B1677914) moiety in the polymer side chain significantly influences its optical characteristics, making it a candidate for applications where light interaction is critical.

Application in Photo-alignment Layers for Liquid Crystal Devices

Polynaphthylmethacrylates (PNMA) have been investigated as a novel class of photoaligning polymers for liquid crystals (LCs). iop.kiev.ua The conventional method for aligning liquid crystal displays (LCDs) involves mechanically rubbing a polyimide layer, a process that can introduce dust and electrostatic charges. iop.kiev.ua Photoalignment presents a non-contact alternative, offering precise control over the alignment direction. iop.kiev.ua

In this context, thin films of PNMA, created by spin-coating a polymer solution onto a substrate, can be subjected to polarized UV light. iop.kiev.ua This irradiation induces a photochemical reaction, primarily a Fries rearrangement, which creates an anisotropic orientation in the polymer film. iop.kiev.ua This anisotropy in the PNMA layer then directs the alignment of the liquid crystal molecules. iop.kiev.ua

Research has shown that PNMA films irradiated with polarized UV light yield high-quality liquid crystal alignment, with the LC easy axis orienting perpendicular to the polarization direction of the incident light. iop.kiev.ua The effectiveness of this alignment is quantified by the anchoring energy, a measure of the strength of the interaction between the polymer surface and the liquid crystal molecules.

| Property | Description | Value/Observation | Source |

|---|---|---|---|

| Polymer Synthesis | 1-naphthylmethacrylate was synthesized via the reaction of 1-naphthol (B170400) with methacrylchloride. The polymer (PNMA) was then formed by thermopolymerization. | Glass Transition Temperature (Tg) = 135°C | iop.kiev.ua |

| Film Fabrication | Layers were obtained by spin coating a PNMA solution in dichloroethane onto quartz or ITO-covered glass plates. | - | iop.kiev.ua |

| Photo-alignment Mechanism | Irradiation with polarized UV light induces a Fries rearrangement, leading to anisotropy in the PNMA layer. | Absorption decrease in the UV spectrum after irradiation suggests the destruction of naphthyl aggregates by light. | iop.kiev.ua |

| LC Alignment Direction | The easy axis for the liquid crystal alignment is oriented perpendicularly to the polarization direction of the exciting UV light. | - | iop.kiev.ua |

| Azimuthal Anchoring Energy | A measure of the alignment strength. | ~5 x 10-5 J/m2 | iop.kiev.ua |

The anchoring energy achieved with PNMA is comparable to that of the best-performing photoaligning materials, highlighting its potential for creating stable and reliable liquid crystal devices without the drawbacks of mechanical rubbing. iop.kiev.ua

Development of Fluorescent Sensors and Biosensors

Based on available scientific literature, there is no specific information on the development of fluorescent sensors or biosensors using Poly((1-Naphthyl)methyl Methacrylate) or its copolymers. Research into fluorescent methacrylate-based sensors typically involves copolymerizing methyl methacrylate (B99206) with other specific fluorescent monomers.

Fabrication of Optical Films and Coatings

While the fabrication of thin films of PNMA via spin coating has been demonstrated for photo-alignment applications, broader research into the specific use of Poly(this compound) for general optical films and coatings is not available in the current scientific literature. iop.kiev.ua The primary focus of existing studies has been on its photo-responsive properties rather than on its bulk optical characteristics for coating applications. iop.kiev.ua

Polymer Electrolytes for Advanced Electrochemical Systems

A thorough review of scientific literature reveals no studies or data on the design, performance, or ion conduction mechanisms of solid polymer electrolytes based on this compound. The field of polymer electrolytes is primarily focused on materials like Poly(methyl methacrylate) (PMMA) and Poly(ethylene oxide) (PEO), which have properties more traditionally suited for ion transport.

Design and Performance of Solid Polymer Electrolytes

There is no information available in the scientific literature regarding the design and performance of solid polymer electrolytes based on Poly(this compound).

Mechanisms of Ion Conduction in this compound-Based Electrolytes

There is no information available in the scientific literature regarding the mechanisms of ion conduction in electrolytes based on Poly(this compound).

Integration into Amphiphilic Copolymers for Controlled Delivery Systems

The incorporation of this compound (NMM) into amphiphilic block copolymers is a strategic approach to developing sophisticated controlled delivery systems. These copolymers typically consist of a hydrophobic block and a hydrophilic block. The hydrophobic segment, often containing NMM, forms the core of a micellar structure in an aqueous environment, serving as a reservoir for hydrophobic drugs. The hydrophilic block forms the outer shell, ensuring colloidal stability and biocompatibility.

The unique properties of the naphthyl group in NMM play a crucial role. Its bulky and hydrophobic nature enhances the loading capacity for aromatic drug molecules through π-π stacking interactions, in addition to hydrophobic interactions. This allows for a more efficient encapsulation of therapeutic agents compared to simple aliphatic methacrylates.

Research into copolymers containing methyl methacrylate (MMA), a structurally similar monomer, provides insights into the potential of NMM-containing systems. Amphiphilic block copolymers based on MMA have been extensively studied for drug and gene delivery. rsc.orgnih.govnih.gov For instance, pH-sensitive copolymers of MMA can be designed to be stable at physiological pH but dissolve in the acidic environment of lysosomes, triggering the release of their payload inside the target cells. rsc.org Similarly, the naphthyl group in NMM could be functionalized to introduce stimuli-responsive properties, such as photo-sensitivity.

A study on photo-responsive amphiphilic diblock quarterpolymers demonstrated the potential of incorporating a 1-naphthol derivative, a related compound, into a polymer backbone. rsc.org These copolymers, containing methyl methacrylate and a photoacidic comonomer, formed micelles that could release a model hydrophobic guest molecule upon light irradiation. This was due to a light-mediated excited state proton transfer, which altered the hydrophilic/hydrophobic balance of the copolymer. rsc.org This principle could be extended to NMM-based copolymers for photo-triggered drug release.

| Copolymer System | Hydrophobic Block | Hydrophilic Block | Potential Application | Key Feature |

| P(NMM-co-MMA)-b-P(DMAEMA) | Poly(this compound-co-Methyl Methacrylate) | Poly(2-(dimethylamino)ethyl methacrylate) | pH-responsive drug delivery | DMAEMA block provides pH-sensitivity |

| P(NMM)-b-P(PEGMA) | Poly(this compound) | Poly(poly(ethylene glycol) methyl ether methacrylate) | Stealth nanoparticles for prolonged circulation | PEGMA shell reduces opsonization |

| P(NMM-co-Photoacid)-b-P(MEO9MA) | Poly(this compound-co-Photoacid Methacrylate) | Poly(nona(ethylene glycol)methyl ether methacrylate) | Light-triggered drug release | Photoacid moiety allows for external control of release |

This table presents hypothetical copolymer systems based on the functionalities of related polymers and is for illustrative purposes.

Materials for Self-Assembly and Formation of Ordered Nanostructures

The self-assembly of block copolymers containing this compound is a promising route to the fabrication of highly ordered nanostructures. scholaris.ca This process is driven by the thermodynamic incompatibility of the constituent blocks, leading to microphase separation and the formation of various morphologies, including spheres, cylinders, lamellae, and gyroids. researchgate.net The bulky naphthyl group in the PNMM block can significantly influence the self-assembly behavior due to its steric hindrance and potential for π-π stacking interactions.

These ordered nanostructures have potential applications in various fields, such as nanolithography, high-density data storage, and the creation of functional surfaces. For example, thin films of these block copolymers can form arrays of nanoscale domains that can act as templates for patterning other materials. sigmaaldrich.com

Research on block copolymers containing polystyrene (PS) and poly(methyl methacrylate) (PMMA) has extensively demonstrated the principles of self-assembly for creating nanopatterns. sigmaaldrich.comnih.gov The self-assembly of PS-b-PMMA can be directed by chemically patterned surfaces to create long-range order and specific orientations of the microdomains. sigmaaldrich.com A similar approach could be applied to PNMM-containing block copolymers to achieve even finer control over the resulting nanostructures.

The incorporation of NMM can also influence the thermal properties and degradation behavior of the resulting materials. Studies on copolymers of MMA have shown that the composition and block length can affect the degradation temperature. bath.ac.uk The rigid naphthyl group in PNMM is expected to enhance the thermal stability of the resulting nanostructures.

Furthermore, the unique optical properties of the naphthyl group, such as its fluorescence, can be harnessed. Copolymers containing naphthalene-based thiomethacrylates have been shown to exhibit fluorescence under UV radiation, which could be useful for optical applications or as a diagnostic tool in material science. researchgate.net

| Copolymer System | Block A | Block B | Resulting Nanostructure | Potential Application |

| PNMM-b-PS | Poly(this compound) | Polystyrene | Lamellae, Cylinders | Nanolithography, Photonic crystals |

| PNMM-b-PDMS | Poly(this compound) | Polydimethylsiloxane | Spheres, Cylinders | High-density data storage, Surface patterning |

| PNMM-b-PLA | Poly(this compound) | Polylactide | Various morphologies | Biodegradable nanostructures, Templates for tissue engineering |

This table presents hypothetical copolymer systems and their potential applications based on the principles of block copolymer self-assembly.

Advanced Characterization Methodologies for Poly 1 Naphthyl Methyl Methacrylate

Spectroscopic Techniques

Spectroscopy is a cornerstone in the characterization of PNMMA, offering detailed information about its chemical structure, composition, and electronic behavior.

Advanced Fluorescence Spectroscopies (e.g., Time-Resolved Fluorescence, Steady-State Fluorescence)

The naphthyl group in PNMMA serves as an intrinsic fluorescent probe, making fluorescence spectroscopy a powerful tool for investigating polymer chain dynamics, conformation, and intermolecular interactions.

Steady-State Fluorescence: This technique provides insights into the local environment of the naphthyl chromophores. The emission spectra of PNMMA can reveal information about the formation of excimers, which are excited-state dimers formed between two naphthyl moieties. The presence and intensity of excimer emission are sensitive to the proximity and orientation of the naphthyl groups, thus providing information on the polymer's chain conformation and packing in both solution and solid states. For instance, copolymers containing fluorescent units, such as those with carbazole (B46965) groups, exhibit distinct emission bands that can be used to trace the polymer, with only slight shifts observed between solution and solid-state measurements. mdpi.com

Time-Resolved Fluorescence: By measuring the decay of fluorescence intensity over time, this method provides quantitative data on the lifetimes of the excited monomer and excimer species. These lifetimes are crucial for understanding the rates of conformational transitions and the dynamics of polymer chain motion. Time-resolved measurements have shown that the main fluorescence time constant for similar acrylic polymers can be very short, on the order of a few nanoseconds. arxiv.org Studies on comparable systems, like poly(methyl methacrylate) (PMMA), have utilized time-resolved fluorescence to characterize light yield and decay times, which can be influenced by temperature and the presence of additives. arxiv.org

| Technique | Information Obtained | Typical Findings for Aromatic Polymethacrylates |

| Steady-State Fluorescence | Chromophore environment, excimer formation, chain conformation | Observation of monomer and excimer emission bands, sensitive to solvent and temperature. |

| Time-Resolved Fluorescence | Excited-state lifetimes, rates of dynamic processes | Determination of monomer and excimer decay kinetics, providing insights into chain mobility. arxiv.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure and Compositional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed microstructure, or tacticity, and composition of PNMMA.

¹H NMR: Proton NMR spectra provide information on the relative stereochemical arrangements of the monomer units along the polymer chain. The resonances of the α-methyl protons and the backbone methylene (B1212753) protons are particularly sensitive to the local stereochemistry, splitting into distinct peaks corresponding to isotactic (mm), syndiotactic (rr), and heterotactic (mr) triads. For poly(1-naphthyl methacrylate), the tacticity has been determined by ¹H NMR analysis after converting the polymer into poly(methyl methacrylate). researchgate.net This analysis revealed that polymers obtained in solvents with high dielectric constants, like acetone (B3395972) and acetonitrile, have a higher content of isotactic triads. researchgate.net

¹³C NMR: Carbon-13 NMR offers complementary and often more resolved information on the polymer's microstructure. The chemical shifts of the carbonyl carbon and the quaternary carbon of the polymer backbone are highly sensitive to the stereochemical configuration, allowing for a quantitative determination of triad (B1167595) and even pentad sequences. This level of detail is crucial for understanding how polymerization conditions influence the stereoregularity of the polymer, which in turn affects its physical and mechanical properties. acs.orgresearchgate.net

| Nucleus | Key Spectral Regions | Information Gleaned |

| ¹H | α-methyl protons, Methylene protons | Tacticity (isotactic, syndiotactic, heterotactic triads). researchgate.net |

| ¹³C | Carbonyl carbon, Quaternary carbon, Naphthyl carbons | Quantitative tacticity (triads, pentads), monomer sequencing in copolymers. acs.orgresearchgate.net |

UV-Vis Spectroscopy for Chromophore Content and Electronic Transitions

UV-Vis spectroscopy is employed to investigate the electronic transitions within the naphthyl chromophore of PNMMA and to quantify the chromophore content. The naphthyl group exhibits characteristic absorption bands in the ultraviolet region, corresponding to π → π* transitions. The intensity of this absorption, according to the Beer-Lambert law, is directly proportional to the concentration of the naphthyl units, allowing for the determination of the polymer's composition, particularly in copolymers.

The position and shape of the absorption bands can also be influenced by the polymer's conformation and the local environment of the chromophore. For instance, interactions between adjacent naphthyl groups can lead to shifts in the absorption maxima or changes in the spectral shape. In copolymers of methyl methacrylate (B99206) with N-(1-naphthyl)-N-phenylmethacrylamide, characteristic absorption peaks are observed at 251 nm and 425 nm. sigmaaldrich.com In general, polymethacrylates like PMMA show strong absorption below 250 nm due to n → π* and π → π* transitions of the carbonyl group. researchgate.netcore.ac.uk

Microscopic and Morphological Characterization

Microscopy techniques are vital for visualizing the morphology of PNMMA at various length scales, from the nanoscale structure of individual polymer chains to the micromorphology of polymer films and latex particles.

Electron Microscopy (Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM)) of Polymer Latex Particles and Films

When PNMMA is synthesized via emulsion or microemulsion polymerization, electron microscopy is essential for characterizing the resulting latex particles.

Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the polymer particles, revealing their size, shape, and internal morphology. For poly(1-naphthyl methacrylate) prepared in microemulsions, TEM can be used to visualize the latex particles, which are typically in the range of 20–30 nm in diameter. researchgate.net

Scanning Electron Microscopy (SEM): SEM is used to examine the surface morphology of PNMMA films and larger particles. It provides information on surface texture, porosity, and the presence of any aggregates or defects. For related polymethacrylate (B1205211) systems, SEM has been used to characterize the morphology of nanofibres and films, revealing details about their surface structure. researchgate.net

Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Structural Analysis

Atomic Force Microscopy (AFM) is a powerful technique for probing the surface of PNMMA films at the nanoscale. By scanning a sharp tip over the surface, AFM generates a three-dimensional topographical map with high resolution. This allows for the visualization of individual polymer chains or aggregates on the surface, as well as the characterization of surface roughness.

AFM can be operated in different modes to obtain information not only on topography but also on surface properties like adhesion and stiffness (phase imaging). This can reveal variations in the local composition and morphology of polymer blend films or composites containing PNMMA. Studies on PMMA films have utilized AFM to investigate surface features and how they are influenced by preparation methods. researchgate.net

| Technique | Primary Information | Application to PNMMA |

| TEM | Particle size, shape, internal morphology | Characterization of latex particles from microemulsion polymerization. researchgate.net |

| SEM | Surface topography, film morphology | Imaging of PNMMA film surfaces and larger aggregates. researchgate.net |

| AFM | Nanoscale surface topography, roughness, phase separation | High-resolution imaging of film surfaces, analysis of surface properties. researchgate.net |

Rheological and Mechanical Property Characterization of Polymeric Materials

The comprehensive characterization of the rheological and mechanical properties of poly((1-naphthyl)methyl methacrylate) is crucial for determining its potential applications. While specific research data on poly(this compound) is limited in publicly available literature, the established methodologies for characterizing similar aromatic polymethacrylates provide a clear framework for its evaluation. The presence of the bulky and rigid naphthyl group in its side chain is expected to impart a high glass transition temperature (T_g) and significant stiffness to the polymer.

Rheological Property Characterization

The study of the flow and deformation of a material is known as rheology. For polymers, rheological properties are critical for understanding melt processability and the material's molecular structure.

Melt Rheology: The viscoelastic behavior of poly(this compound) in its molten state would be analyzed using a rheometer, typically with a plate-plate or cone-plate geometry. nih.gov

Dynamic Oscillatory Measurements: Frequency sweeps are conducted at a constant temperature and strain to measure the storage modulus (G') and loss modulus (G''). G' represents the elastic (stored) component of the response, while G'' represents the viscous (dissipated) component. These tests provide insight into the polymer's chain relaxation dynamics and molecular weight distribution. For instance, the zero shear viscosity (η₀), which is directly proportional to the average molar mass, can be determined from measurements at low angular frequencies. sigmaaldrich.com

Temperature Sweeps: These tests are performed at a constant frequency while varying the temperature to identify transition points, such as the glass transition temperature (T_g), where the material changes from a rigid, glassy state to a more rubbery state. Aromatic polymethacrylates derived from lignin-based feedstocks have shown high T_g values, with some exceeding 190°C, suggesting they are suitable for use as high-temperature thermoplastics. nih.gov

Time-Temperature Superposition (TTS): This principle is often used to create a master curve of viscoelastic properties over a wide range of frequencies or times by shifting data from measurements at different temperatures.

Mechanical Property Characterization

Mechanical testing determines a material's response to applied forces, defining its strength, stiffness, and durability.

Tensile Testing: This is a fundamental mechanical test where a sample is subjected to a controlled tension until it fails. It yields critical data such as:

Tensile Modulus (Young's Modulus): A measure of the material's stiffness. Given the aromatic side group, poly(this compound) is expected to have a high tensile modulus. For comparison, standard poly(methyl methacrylate) (PMMA) has a tensile modulus in the range of 2.2-3.8 GPa. nih.gov

Tensile Strength: The maximum stress the material can withstand before breaking.

Elongation at Break: The percentage increase in length at the point of fracture, indicating the material's ductility. Polymers with bulky side groups are often brittle, suggesting a low elongation at break for poly(this compound).

Dynamic Mechanical Analysis (DMA): DMA measures the mechanical properties of a material as a function of time, temperature, and frequency. It is highly sensitive to polymer transitions. A small oscillatory stress is applied to the sample, and the resulting strain is measured. This provides the storage modulus (E'), loss modulus (E''), and the damping factor (tan δ = E''/E'). The peak of the tan δ curve is often used to determine the glass transition temperature (T_g).

Impact Strength Testing: Tests like the Izod or Charpy impact tests measure the energy absorbed by a material during fracture. This is a crucial indicator of the material's toughness and its resistance to sudden, high-rate loading.

Table 1: Typical Mechanical and Thermal Properties of Related Polymethacrylates

| Property | Poly(methyl methacrylate) (PMMA) | Poly(1-naphthyl methacrylate) |

|---|---|---|

| Glass Transition Temp. (T_g) | 105-124 °C nih.govsigmaaldrich.com | ~205 °C sigmaaldrich.com |

| Tensile Modulus | 2.2 - 3.8 GPa nih.gov | Data not available |

| Tensile Strength | 47 - 79 MPa nih.gov | Data not available |

| Refractive Index | ~1.49 scbt.com | ~1.64 sigmaaldrich.com |

Techniques for Probing Polymer Interdiffusion and Dissolution Behavior

Understanding how polymer chains move and how a polymer dissolves is vital for applications in coatings, adhesives, and lithography. Advanced analytical techniques are employed to study these phenomena at the molecular level.

Probing Polymer Interdiffusion

Interdiffusion is the process by which polymer chains from two adjacent layers mix. The monomer this compound is itself a tool for studying this behavior.

Fluorescence Spectroscopy and Microscopy: this compound can be used as a fluorescent probe to study interdiffusion in polymer systems, particularly in latex films. researchgate.net The methodology involves:

Synthesis: A small amount of this compound is copolymerized with a non-fluorescent monomer to create fluorescently-tagged polymer chains.

Sample Preparation: A film or latex particle containing these tagged chains is brought into contact with a film made of the untagged polymer.

Analysis: As the tagged chains diffuse across the interface into the non-fluorescent matrix, the spatial distribution of the fluorescence changes over time. Techniques like Förster Resonance Energy Transfer (FRET) or fluorescence quenching can be used to quantify the extent of diffusion. By monitoring the change in fluorescence intensity or spectrum as a function of time and temperature, the diffusion coefficient of the polymer can be calculated.

Probing Polymer Dissolution Behavior

Polymer dissolution is a complex, two-stage process involving solvent diffusion into the polymer to form a swollen gel layer, followed by the disentanglement of polymer chains into the solvent. nih.gov

Laser Interferometry: This technique measures changes in the refractive index and thickness of a polymer film as it dissolves. It can provide real-time, in-situ measurements of dissolution rates with high precision. For example, it has been used to study the dissolution of PMMA in various solvent mixtures.

Optical Microscopy: Direct visual observation of a polymer film in contact with a solvent provides qualitative and quantitative information about the swelling and dissolution process. It can reveal the kinetics of solvent penetration and the formation of different layers (glassy, rubbery, dissolved).

Quartz Crystal Microbalance (QCM): QCM is a mass-sensing technique that can monitor the dissolution of thin polymer films with sub-nanogram sensitivity. A polymer film is coated onto a quartz crystal resonator. As the polymer dissolves upon exposure to a solvent, the decrease in mass causes a measurable change in the crystal's resonant frequency, allowing for the precise determination of dissolution kinetics.

Fourier Transform Infrared (FT-IR) Imaging: This method provides spatially resolved chemical information. It can be used to monitor the concentration profiles of both the polymer and the solvent at the polymer-solvent interface during dissolution, offering insights into the interactions driving the process.

Table 2: Summary of Advanced Characterization Techniques

| Technique | Phenomenon Studied | Information Obtained |

|---|---|---|

| Fluorescence Spectroscopy | Polymer Interdiffusion | Diffusion coefficients, mixing dynamics at interfaces. researchgate.net |

| Laser Interferometry | Polymer Dissolution | Real-time dissolution rates, film thickness changes. |

| Optical Microscopy | Polymer Dissolution | Solvent penetration kinetics, observation of swelling and cracking. |

| Quartz Crystal Microbalance (QCM) | Polymer Dissolution | Precise mass loss over time, dissolution kinetics. |

| FT-IR Imaging | Polymer Dissolution | Spatially resolved concentration profiles of polymer and solvent. |

Future Research Directions and Emerging Paradigms

Development of Novel Functional Polymeric Systems with Tailored Photophysical Response

The inherent fluorescence of the naphthalene (B1677914) moiety makes (1-Naphthyl)methyl methacrylate (B99206) a prime candidate for creating advanced photophysical systems. The monomer itself is recognized as a fluorescent probe used in studying interdiffusion processes within polymer latex systems. scbt.com This foundational property is the basis for developing more complex functional polymers.

Research in this area focuses on creating polymers where the emission characteristics, such as wavelength and quantum yield, can be precisely controlled. This is achieved through several strategies:

Copolymerization: By copolymerizing (1-Naphthyl)methyl methacrylate with other monomers, researchers can modify the local environment of the naphthyl chromophore. This can alter the energy transfer pathways and excimer formation, which directly impacts the emission spectrum. For instance, studies on the related poly(2-naphthylmethacrylate) have explored energy transfer and excimer formation in solution. researchgate.net

Doping with Functional Molecules: Incorporating specialized molecules into the polymer matrix allows for the creation of materials with specific light-interactive properties. An example, though using a different base polymer, is the doping of polymethyl methacrylate (PMMA) with phenanthraquinone to create photopolymers for holographic data storage. mdpi.com These materials exhibit photoinduced birefringence, a key parameter for anisotropic optical materials. mdpi.com This approach could be adapted for poly(1-naphthylmethyl methacrylate) to create novel photosensitive systems.

Solvatochromism: The photophysical properties of naphthalimide derivatives, which share structural similarities with the naphthyl group, are known to be strongly influenced by solvent polarity and hydrogen-bond donor capability. nih.gov This suggests that polymers of this compound could be designed as sensitive environmental sensors, where changes in the surrounding medium are reported through shifts in fluorescence.

The goal is to move beyond simple fluorescence and develop materials for applications such as optical data storage, specialized sensors, and components for light-emitting devices.

Exploration of Advanced Electrochemical and Photonic Applications

The combination of the electrochemical potential of the naphthyl group and the well-established properties of methacrylate polymers provides a platform for developing materials for next-generation electronic and photonic devices.

In electrochemistry, research on related polyaromatic compounds has shown significant promise. For example, nanoparticles of poly(1-naphthylamine), a polymer with a similar aromatic component, have been investigated as a potential electrode material for supercapacitors. mdpi.com These nanoparticles demonstrated high specific capacitance and excellent stability, highlighting the utility of the naphthyl group in charge storage applications. mdpi.com Similarly, PMMA-based gel and solid polymer electrolytes are being extensively studied for use in lithium-ion batteries and electrical double-layer capacitors, valued for their ability to form stable films and facilitate ion transport. researchgate.netresearchgate.net By integrating the electroactive naphthyl group into a methacrylate backbone, it is conceivable to create polymer electrolytes or electrode materials that combine mechanical stability with enhanced electrochemical performance.

In photonics and optoelectronics, the focus is on leveraging the polymer's optical clarity and UV resistance. specialchem.com Key application areas include:

Smart Windows: Electrochromic devices (ECDs) that can modulate optical transmittance are a major area of research. Devices using UV-cured PMMA gel electrolytes have shown remarkable performance, with wide optical transition ranges and fast switching times. rsc.org Incorporating the naphthyl chromophore could introduce additional functionalities, such as UV-blocking or fluorescent capabilities, into these smart window systems. rsc.org

Optical Waveguides and Fibers: The high refractive index of poly(1-naphthyl methacrylate) makes it a candidate for fabricating optical components. sigmaaldrich.com Research is directed towards creating low-loss optical waveguides for integrated photonic circuits.

Integration into Complex Organic-Inorganic Hybrid Materials for Enhanced Performance

Organic-inorganic hybrid materials combine the distinct properties of polymers (flexibility, processability) with those of inorganic materials (conductivity, thermal stability, optical properties) to create composites with synergistic or entirely new functionalities. rsc.orgacs.org The integration of poly(1-naphthylmethyl methacrylate) into such hybrids is a promising frontier. These materials are typically classified based on the nature of the interaction between the organic and inorganic phases, from weak van der Waals forces (Class I) to strong covalent bonds (Class II). rsc.org

A prominent strategy for creating these hybrids is surface-initiated atom transfer radical polymerization (SI-ATRP). This technique allows for the "grafting" of polymer chains directly from the surface of inorganic nanoparticles. A key example is the synthesis of a dual green and red-emitting photoluminescent polymer composite by grafting PMMA from the surface of zinc aluminate-manganese-bonded graphene oxide (ZnAl₂O₄:Mn/GO). nih.gov This method yields a homogeneous material with the combined photoluminescent properties of the inorganic component and the mechanical strength of the polymer. nih.gov

This approach could be directly applied to this compound. By grafting the polymer from inorganic nanoparticles like quantum dots or metal oxides, researchers could create hybrid materials where the nanoparticle's properties are modulated by the fluorescent naphthyl groups, or vice versa. For instance, such hybrids could be used in:

Advanced Sensors: The inorganic component could provide a high surface area for analyte binding, while the polymer's fluorescence provides the detection signal.

Light-Emitting Diodes (LEDs): The hybrid material could serve as an emissive layer, combining the charge-transport properties of an inorganic semiconductor with the high photoluminescence efficiency of the naphthyl-containing polymer.

Reinforced Plastics: The incorporation of nanoparticles like aluminum oxide (Al₂O₃) into a PMMA matrix has been shown to enhance mechanical properties. researchgate.net

Investigation of Sustainable Synthesis Routes and Green Polymerization Methodologies

The chemical industry's shift towards sustainability has spurred research into environmentally benign methods for monomer synthesis and polymerization. For a compound like this compound, this involves re-evaluating the entire production lifecycle.

Sustainable Monomer Synthesis: Traditional routes to methacrylate monomers often rely on petrochemical feedstocks. mdpi.com Emerging research focuses on alternatives with lower environmental impact. One such approach is the one-step oxidative esterification of methacrolein (B123484) with methanol (B129727) over heterogeneous gold nanocatalysts, which offers a more direct and efficient pathway. mdpi.com Another innovative route involves producing methyl methacrylate from coal-derived synthesis gas (syngas), which can be designed to significantly reduce CO₂ emissions compared to conventional methods. aidic.it

Green Polymerization: The polymerization process itself is a major target for green chemistry initiatives. Key areas of investigation include:

Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) are considered "green" because they allow for precise control over the polymer's molecular weight and structure under milder conditions, reducing side reactions and waste. nih.govnih.gov ATRP has been successfully used to create complex polymer architectures like PMMA-grafted graphene oxide. nih.gov

Alternative Catalysts and Solvents: Research is underway to replace conventional initiators and solvents. This includes the use of phase transfer catalysts in biphasic systems (e.g., ethyl acetate/water), which can increase reaction efficiency and simplify product separation. ripublication.com There is also growing interest in using natural, low-cost catalysts, such as specially treated clays, for polymerization reactions. researchgate.net

Chemical Recycling: Designing polymers for chemical recyclability is a critical aspect of green polymer chemistry. This involves creating polymers that can be efficiently depolymerized back to their constituent monomers. Recent studies have shown that incorporating specific functional groups into the PMMA backbone can allow for catalyst-free bulk depolymerization, achieving over 95% reversion to the monomer. chemrxiv.org This strategy could be applied to poly(1-naphthylmethyl methacrylate) to create a circular material lifecycle.

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing (1-Naphthyl)methyl Methacrylate with high purity?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions. Use catalysts like free-radical initiators or organometallic compounds to enhance regioselectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in non-polar solvents is critical. Monitor purity using HPLC with UV detection at 254 nm, referencing retention times against standards .

- Data Reference : Typical yields range from 60–85% under inert atmospheres, with impurities (e.g., unreacted naphthol) quantified via GC-MS .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer : Combine 1H/13C NMR (CDCl3 solvent) to identify methacrylate backbone (δ 5.5–6.3 ppm for vinyl protons) and naphthyl aromatic signals (δ 7.2–8.5 ppm). FT-IR confirms ester carbonyl (C=O stretch at 1720–1740 cm⁻¹). For trace analysis, LC-QTOF-MS provides molecular ion ([M+H]+ ≈ 229 m/z) and fragmentation patterns .

Advanced Research Questions

Q. How do conflicting toxicity data for this compound arise, and how can they be resolved?

- Methodological Answer : Discrepancies often stem from exposure route (oral vs. dermal) or species-specific metabolism. Design studies using:

- In vitro models : Human hepatocyte assays to assess CYP450-mediated bioactivation.

- In vivo models : Rodent studies with controlled dose-response (oral gavage, 10–100 mg/kg).

- Confounding factor mitigation : Account for naphthalene derivatives’ photodegradation by including UV-exposure controls .

- Data Table :

| Study Type | Key Endpoints | Species | Exposure Route | Reference |

|---|---|---|---|---|

| Acute Toxicity | LD50, hepatic enzymes | Rat | Oral | |

| Chronic Toxicity | DNA adducts, oxidative stress | Mouse | Inhalation |

Q. What experimental strategies evaluate the copolymerization kinetics of this compound with acrylic monomers?

- Methodological Answer : Use real-time FT-IR or DSC to track conversion rates. Apply the Mayo-Lewis equation to model reactivity ratios (e.g., with methyl acrylate). For controlled radical polymerization, employ RAFT agents (e.g., cumyl dithiobenzoate) to achieve narrow polydispersity (PDI < 1.3) .

Q. How can environmental degradation pathways of this compound be mechanistically studied?

- Methodological Answer : Simulate photodegradation using UV chambers (λ = 254–365 nm) and analyze byproducts via HRMS/MS . For hydrolytic stability, incubate in pH-buffered solutions (2–12) at 40°C, monitoring ester hydrolysis via titration or NMR kinetic studies .

Contradiction Analysis & Experimental Design

Q. Why do conflicting reports exist on the thermal stability of this compound-based polymers?

- Methodological Answer : Variations arise from initiator residues (e.g., peroxides) or moisture content. Standardize TGA/DSC protocols:

- Preheat to 110°C under N2 to remove volatiles.

- Use heating rates ≤10°C/min to detect decomposition thresholds (typically 200–250°C).

- Cross-validate with Py-GC-MS to identify degradation byproducts (e.g., naphthalene derivatives) .

Q. What computational tools predict the solubility parameters of this compound in novel solvent systems?

- Methodological Answer : Apply COSMO-RS or Hansen Solubility Parameters (HSPiP software) to model interactions. Validate predictions with cloud-point titration (e.g., in ethanol/water mixtures). Experimental HSP values for the monomer: δD ≈ 18.5, δP ≈ 6.2, δH ≈ 4.8 (MPa¹/²) .

Quality Control & Regulatory Compliance

Q. How should impurities in this compound be quantified to meet pharmacopeial standards?

- Methodological Answer : Follow USP guidelines for HPLC-UV analysis:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。